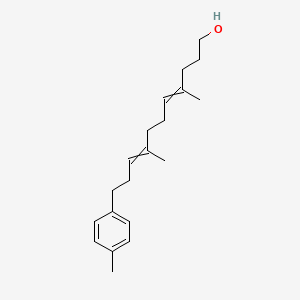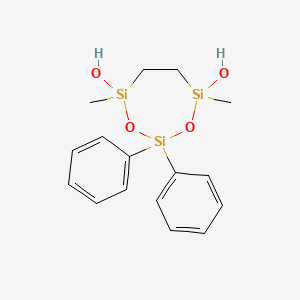
(Phenylthio)acetic acid, hexadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylthio)acetic acid, hexadecyl ester is an organic compound with the molecular formula C24H40O2S and a molecular weight of 392.638 . This compound is characterized by the presence of a phenylthio group attached to an acetic acid moiety, which is further esterified with a hexadecyl group. It is a member of the ester family, which are compounds formed by the reaction of an acid and an alcohol.
Métodos De Preparación
The synthesis of (Phenylthio)acetic acid, hexadecyl ester typically involves the esterification of (Phenylthio)acetic acid with hexadecanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Análisis De Reacciones Químicas
(Phenylthio)acetic acid, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide).
Aplicaciones Científicas De Investigación
(Phenylthio)acetic acid, hexadecyl ester has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the phenylthio group into target molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems, is ongoing.
Mecanismo De Acción
The mechanism of action of (Phenylthio)acetic acid, hexadecyl ester involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. The phenylthio group can interact with thiol-containing enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
(Phenylthio)acetic acid, hexadecyl ester can be compared with other esters of (Phenylthio)acetic acid, such as:
- (Phenylthio)acetic acid, methyl ester
- (Phenylthio)acetic acid, ethyl ester
- (Phenylthio)acetic acid, butyl ester
These compounds share the phenylthioacetic acid core but differ in the alkyl group attached to the ester. The hexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for membrane interaction .
Propiedades
Número CAS |
915696-54-7 |
|---|---|
Fórmula molecular |
C24H40O2S |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
hexadecyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C24H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-24(25)22-27-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3 |
Clave InChI |
XUTDABKADWXICQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)

![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)

![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)


![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
